Sdz-wag-994

概要

説明

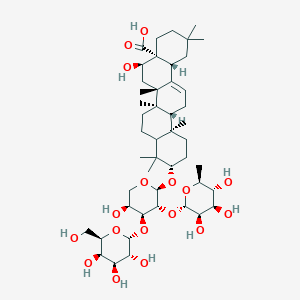

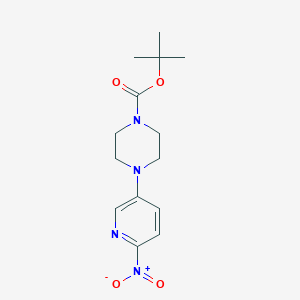

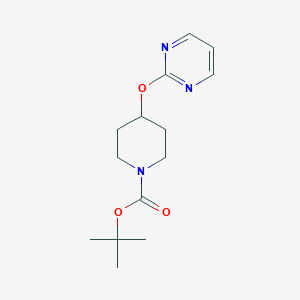

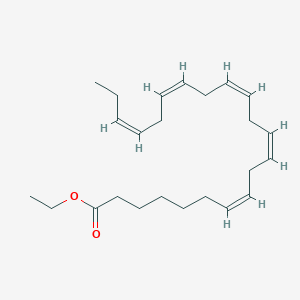

SDZ WAG 994, also known as N6-Cyclohexyl-2’-O-methyladenosine, is a potent and selective A1 adenosine receptor agonist. It is known for its stability, long-acting nature, and oral activity. This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of atrial fibrillation and other cardiovascular conditions .

作用機序

SDZ WAG 994 は、A1 アデノシン受容体に選択的に結合して活性化することにより、その効果を発揮します。この活性化により、以下が引き起こされます。

アデニル酸シクラーゼの阻害: 環状アデノシン一リン酸 (cAMP) レベルを低下させ、心拍数と血圧の低下につながります。

イオンチャネルの調節: カリウムとカルシウムイオンチャネルに影響を与え、抗不整脈効果に貢献します。

代謝経路の調節: グルコースと脂質の代謝に影響を与え、糖尿病の治療に影響を与えます.

類似の化合物:

N6-シクロペンチルアデノシン (CPA): 同様の薬理学的特性を持つ別の選択的な A1 アデノシン受容体アゴニストです。

N6-シクロヘキシルアデノシン (CHA): SDZ WAG 994 と構造的に似ていますが、メチル化パターンが異なります。

N6-シクロヘキシル-2'-デオキシアデノシン: 2'-O-メチル基を欠いており、異なる受容体結合特性を示します。

独自性: SDZ WAG 994 は、シクロヘキシル基と 2'-O-メチル基の組み合わせによって独特であり、A1 アデノシン受容体に対して高い選択性と効力を与えています。 この独特の構造は、アデノシン受容体薬理学の研究と新しい治療薬の開発に役立つツールとなっています .

生化学分析

Biochemical Properties

SDZ WAG 994 interacts with the A1 adenosine receptor, a protein that plays a crucial role in many biochemical reactions . The nature of this interaction is that of an agonist, meaning that SDZ WAG 994 binds to the A1 receptor and activates it .

Cellular Effects

The activation of the A1 receptor by SDZ WAG 994 has various effects on cellular processes. It can influence cell function by impacting cell signaling pathways and gene expression . Additionally, it can affect cellular metabolism, as seen in its ability to inhibit adenosine deaminase-stimulated lipolysis in rat adipocytes .

Molecular Mechanism

At the molecular level, SDZ WAG 994 exerts its effects by binding to the A1 adenosine receptor . This binding interaction activates the receptor, which can lead to changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of SDZ WAG 994 can vary with different dosages in animal models. For example, it has been shown to cause a sustained fall in blood pressure and heart rate in spontaneous hypertensive rats

Metabolic Pathways

SDZ WAG 994 is involved in the adenosine receptor pathway . It interacts with the A1 adenosine receptor, which can influence metabolic flux and metabolite levels .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of SDZ WAG 994 involves the cyclohexylation of adenosine derivatives. The key steps include:

N6-Cyclohexylation: Adenosine is reacted with cyclohexylamine under specific conditions to introduce the cyclohexyl group at the N6 position.

2’-O-Methylation: The hydroxyl group at the 2’ position of the ribose moiety is methylated using methyl iodide in the presence of a base.

Industrial Production Methods: Industrial production of SDZ WAG 994 follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of adenosine are subjected to cyclohexylation and methylation reactions.

Purification: The crude product is purified using techniques such as recrystallization and chromatography to achieve high purity levels.

化学反応の分析

反応の種類: SDZ WAG 994 は、以下のいくつかの種類の化学反応を起こします。

酸化: この化合物は特定の条件下で酸化され、さまざまな酸化された誘導体の形成につながります。

還元: 還元反応は官能基を修飾し、化合物の活性を潜在的に変化させる可能性があります。

置換: シクロヘキシル基とメチル基は、他の官能基と置換されて、異なる特性を持つアナログを作成できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

置換: 置換反応には、さまざまな求核剤と求電子剤が使用できます。

主な生成物: これらの反応から生成される主な生成物には、SDZ WAG 994 の酸化された誘導体、還元された形態、および置換されたアナログが含まれます。

科学的研究の応用

類似化合物との比較

N6-Cyclopentyladenosine (CPA): Another selective A1 adenosine receptor agonist with similar pharmacological properties.

N6-Cyclohexyladenosine (CHA): Shares structural similarities with SDZ WAG 994 but differs in its methylation pattern.

N6-Cyclohexyl-2’-deoxyadenosine: Lacks the 2’-O-methyl group, resulting in different receptor binding characteristics.

Uniqueness: SDZ WAG 994 is unique due to its combination of cyclohexyl and 2’-O-methyl groups, which confer high selectivity and potency for A1 adenosine receptors. This unique structure makes it a valuable tool for studying adenosine receptor pharmacology and for developing new therapeutic agents .

特性

IUPAC Name |

(2R,3R,4R,5R)-5-[6-(cyclohexylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N5O4/c1-25-14-13(24)11(7-23)26-17(14)22-9-20-12-15(18-8-19-16(12)22)21-10-5-3-2-4-6-10/h8-11,13-14,17,23-24H,2-7H2,1H3,(H,18,19,21)/t11-,13-,14-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAKAFSGZUXCHLF-LSCFUAHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=NC3=C(N=CN=C32)NC4CCCCC4)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC4CCCCC4)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30926865 | |

| Record name | N-Cyclohexyl-9-(2-O-methylpentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30926865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130714-47-5 | |

| Record name | N(6)-Cyclohexyl-2-O-methyladenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130714475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Cyclohexyl-9-(2-O-methylpentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30926865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SDZ-WAG-994 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/567EWI9U1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。